Cas no 2243-47-2 (3-Aminobiphenyl)
3-Aminobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 3-Aminobiphenyl
- 3-AMINOBIPHENY
- 3-amino-1,1'-biphenyl
- 3-Aminodiphenyl
- 3-Biphenylamine
- 3-Phenylaniline
- biphenyl-3-amine
- biphenyl-3-ylamine
- M-AMINOBIPHENYL
- m-Phenylaniline
- (1,1'-biphenyl)-3-amine
- [1,1'-Biphenyl]-3-amine
- 3-amino biphenyl
- P632PQP3U1
- MUNOBADFTHUUFG-UHFFFAOYSA-N
- 3-phenylphenylamine
- (1,1'-BIPHENYL)AMINE
- 3-phenyl aniline
- 3-amino-biphenyl
- aminobiphenyl(3-)
- biphenyl-3-yl-amine
- PubChem12471
- 1,1'-biphenyl-3-amine
- NS00123593
- InChI=1/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2
- CHEMBL1642684
- 4-12-00-03238 (Beilstein Handbook Reference)
- AKOS002678495
- 17?-Methyl Testosterone
- B0987
- SCHEMBL173011
- CS-W008030
- Q27286270
- AM20030385
- UNII-P632PQP3U1
- EN300-72523
- AS-17951
- 3-Aminobiphenyl, 97%
- CCRIS 2820
- MUNOBADFTHUUFG-UHFFFAOYSA-
- FT-0661611
- Z732776406
- J-014715
- FT-0630114
- QSPL 063
- BRN 2206824
- (1,1'-BIPHENYL-3-YL)AMINE
- A4815
- 2243-47-2
- DTXSID2036825
- SY032951
- 41674-04-8
- BDBM50334283
- MFCD00047846
- DB-006343
- biphenyl, 3-amino-
-
- MDL: MFCD00047846
- Inchi: 1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2
- InChI Key: MUNOBADFTHUUFG-UHFFFAOYSA-N
- SMILES: NC1=CC=CC(=C1)C1C=CC=CC=1
- BRN: 2206824
Computed Properties
- Exact Mass: 169.08900
- Monoisotopic Mass: 169.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.0788 (rough estimate)
- Melting Point: 28-33 °C
- Boiling Point: 254°C/135mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.6125 (estimate)
- PSA: 26.02000
- LogP: 3.51700
- pka: 4.25(at 18℃)
- Solubility: Slightly soluble in water, soluble in ethanol, ether, acetone, benzene.
3-Aminobiphenyl Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN2811
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-51
- Safety Instruction: S26-S36/37/39
- RTECS:DU8900000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Room temperature
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R22; R36/37/38; R51
- Packing Group:III
- Safety Term:6.1
3-Aminobiphenyl Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Aminobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 102800-1g |
3-Aminobiphenyl |
2243-47-2 | 98% | 1g |
£16.00 | 2022-02-28 | |
| Fluorochem | 102800-5g |
3-Aminobiphenyl |
2243-47-2 | 98% | 5g |
£45.00 | 2022-02-28 | |
| Fluorochem | 102800-10g |
3-Aminobiphenyl |
2243-47-2 | 98% | 10g |
£86.00 | 2022-02-28 | |
| Fluorochem | 102800-25g |
3-Aminobiphenyl |
2243-47-2 | 98% | 25g |
£155.00 | 2022-02-28 | |
| AstaTech | 54000-5/G |
BIPHENYL-3-YLAMINE |
2243-47-2 | 97% | 5/G |
$40 | 2022-06-02 | |
| AstaTech | 54000-25/G |
BIPHENYL-3-YLAMINE |
2243-47-2 | 97% | 25/G |
$140 | 2022-06-02 | |
| AstaTech | 54000-100/G |
BIPHENYL-3-YLAMINE |
2243-47-2 | 97% | 100/G |
$375 | 2022-06-02 | |
| Alichem | A019114470-25g |
3-Aminobiphenyl |
2243-47-2 | 98% | 25g |
$85.00 | 2023-09-02 | |
| Alichem | A019114470-100g |
3-Aminobiphenyl |
2243-47-2 | 98% | 100g |
$330.00 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A141209-1ml |
3-Aminobiphenyl |
2243-47-2 | 1000ug/ml in Ethyl Acetate | 1ml |
¥1956.90 | 2023-09-04 |
3-Aminobiphenyl Suppliers
3-Aminobiphenyl Related Literature
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Andrew R. Galeev,Maksim V. Dmitriev,Ivan G. Mokrushin,Irina V. Mashevskaya,Andrey N. Maslivets,Michael Rubin Org. Biomol. Chem. 2019 17 10030
-
H. A. Zayas,A. McCluskey,M. C. Bowyer,C. I. Holdsworth Anal. Methods 2015 7 8206
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Pankaj Kumar Prajapati,Sandhya Saini,Suman L. Jain J. Mater. Chem. A 2020 8 5246
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Pei-Qiang Huang,Ying-Hong Huang,Shu-Ren Wang Org. Chem. Front. 2017 4 431
-
Arezoo Habibagahi,Nicholas Alderman,Cariton Kubwabo Anal. Methods 2020 12 4276
Additional information on 3-Aminobiphenyl
3-Aminobiphenyl (CAS No. 2243-47-2): An Overview of Its Properties, Applications, and Recent Research
3-Aminobiphenyl (CAS No. 2243-47-2) is a versatile aromatic compound with a wide range of applications in the fields of organic synthesis, material science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of two phenyl rings connected by a single bond, with an amino group (-NH2) attached to the third carbon atom of one of the phenyl rings. The distinctive properties of 3-Aminobiphenyl make it a valuable building block in the synthesis of various functional materials and pharmaceutical intermediates.
The chemical formula of 3-Aminobiphenyl is C12H11N, and it has a molecular weight of 165.22 g/mol. This compound is a white to off-white crystalline solid at room temperature and is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). The solubility characteristics of 3-Aminobiphenyl are crucial for its use in various chemical reactions and formulations.
In the context of organic synthesis, 3-Aminobiphenyl serves as an important intermediate for the preparation of more complex molecules. Its reactivity is primarily centered around the amino group, which can undergo a variety of chemical transformations such as acylation, alkylation, and coupling reactions. These reactions are often facilitated by catalysts or reagents that enhance the reactivity of the amino group, allowing for the synthesis of a diverse array of derivatives.
3-Aminobiphenyl has also found applications in material science, particularly in the development of advanced materials with unique electronic and optical properties. For instance, it can be used as a precursor for the synthesis of conjugated polymers and small molecules that exhibit excellent charge transport properties. These materials are highly sought after for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
In the pharmaceutical industry, 3-Aminobiphenyl is an important starting material for the synthesis of various drugs and drug candidates. Its ability to form stable derivatives through chemical modifications makes it a valuable scaffold for drug discovery and development. Recent research has focused on the use of 3-Aminobiphenyl-based compounds in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
A notable example of a drug derived from 3-Aminobiphenyl is [Drug Name], which has shown promising results in preclinical studies for its anti-cancer properties. The compound's ability to selectively target cancer cells while minimizing toxicity to healthy cells makes it an attractive candidate for further clinical development. Additionally, [Drug Name] has demonstrated potential in combination therapy with other anti-cancer agents, enhancing overall treatment efficacy.
Beyond its direct applications in drug development, 3-Aminobiphenyl-based compounds have also been explored for their role in understanding biological processes at the molecular level. For instance, researchers have used these compounds to study protein-protein interactions and signal transduction pathways in cells. The insights gained from these studies can provide valuable information for developing new therapeutic strategies.
The environmental impact of 3-Aminobiphenyl and its derivatives is another area of active research. While these compounds are generally considered safe when used under controlled conditions, their potential effects on ecosystems must be carefully evaluated to ensure their sustainable use. Studies have shown that proper disposal methods and waste management practices can significantly reduce any adverse environmental impacts associated with these compounds.
In conclusion, 3-Aminobiphenyl (CAS No. 2243-47-2) is a multifaceted compound with a broad range of applications across various scientific disciplines. Its unique chemical properties make it an essential building block in organic synthesis, material science, and pharmaceutical research. Ongoing research continues to uncover new uses and potential benefits of this versatile compound, further solidifying its importance in modern scientific endeavors.
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